molecular formula C4H9NOS B12544936 (1,3-Thiazolidin-3-yl)methanol CAS No. 143131-55-9

(1,3-Thiazolidin-3-yl)methanol

Cat. No.: B12544936
CAS No.: 143131-55-9
M. Wt: 119.19 g/mol
InChI Key: UDWSGVUITMBKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazolidin-3-yl)methanol typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is the one-pot multicomponent reaction (MCR) in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA) . This method is efficient and yields high-purity products.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and click chemistry are utilized to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1,3-Thiazolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, nucleophiles

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted thiazolidines .

Mechanism of Action

The mechanism of action of (1,3-Thiazolidin-3-yl)methanol involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Properties

CAS No.

143131-55-9

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

1,3-thiazolidin-3-ylmethanol

InChI

InChI=1S/C4H9NOS/c6-3-5-1-2-7-4-5/h6H,1-4H2

InChI Key

UDWSGVUITMBKED-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.